Linolenyl alcohol

Catalog No.
S628409
CAS No.
506-44-5
M.F
C18H32O
M. Wt
264.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linolenyl alcohol

CAS Number

506-44-5

Product Name

Linolenyl alcohol

IUPAC Name

(9E,12E,15E)-octadeca-9,12,15-trien-1-ol

Molecular Formula

C18H32O

Molecular Weight

264.4 g/mol

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+

InChI Key

IKYKEVDKGZYRMQ-IUQGRGSQSA-N

SMILES

CCC=CCC=CCC=CCCCCCCCCO

Synonyms

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol;Z9Z12Z15-18OH;

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCO

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/CCCCCCCCO

Linolenyl alcohol, also known as (9Z,12Z,15Z)-octadecatrien-1-ol, is a long-chain fatty primary alcohol with the molecular formula C18H32OC_{18}H_{32}O and a CAS Registry Number of 506-44-5. This compound features three double bonds located at the 9th, 12th, and 15th positions of the carbon chain, classifying it as an unsaturated alcohol. Linolenyl alcohol is derived from linoleic acid and is structurally related to other unsaturated fatty alcohols, making it a significant compound in various biochemical and industrial applications .

  • Conversion to Prostaglandins: Linolenyl alcohol can be converted by the body into specific prostaglandins, which are signaling molecules involved in inflammation, blood pressure regulation, and other physiological processes.
  • Interaction with Cell Membranes: The structure of linolenyl alcohol allows it to interact with cell membranes, potentially influencing their fluidity and function.

Potential Anti-inflammatory Effects

Studies suggest that linolenyl alcohol may possess anti-inflammatory properties. In vitro and in vivo research has shown that it can suppress the production of inflammatory mediators, such as prostaglandins and leukotrienes. However, further research is needed to determine the effectiveness and safety of linolenyl alcohol for treating inflammatory conditions in humans.

  • A 2014 study published in Food & Function investigated the anti-inflammatory effects of linolenyl alcohol in mice with colitis. The study found that linolenyl alcohol treatment significantly reduced inflammation and improved colon function. Source:

Potential Anticancer Effects

Some scientific research suggests that linolenyl alcohol may have anticancer properties. Studies have shown that it can induce cell death (apoptosis) in various cancer cell lines. However, these studies have primarily been conducted in vitro, and further research is needed to determine if linolenyl alcohol has any anti-cancer effects in humans.

  • A 2011 study published in Lipids in Health and Disease investigated the effects of linolenyl alcohol on human breast cancer cells. The study found that linolenyl alcohol induced apoptosis in the cancer cells. Source:
Typical of unsaturated fatty alcohols. It can undergo:

  • Esterification: Linolenyl alcohol can react with acids to form esters. For example, lipase-catalyzed esterification has been studied for creating phenolic acid esters using linolenyl alcohol as a reactant .
  • Hydrogenation: The double bonds in linolenyl alcohol can be hydrogenated to yield saturated fatty alcohols.
  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

These reactions enable linolenyl alcohol to be utilized in synthesizing various compounds for industrial and pharmaceutical purposes.

Linolenyl alcohol exhibits notable biological activities, particularly its antibacterial properties. Research indicates that it effectively inhibits the growth of Gram-positive bacteria, making it a potential candidate for antibiotic development . Additionally, its role in lipase-catalyzed reactions suggests that it may have applications in biocatalysis and the synthesis of bioactive compounds.

Linolenyl alcohol can be synthesized through several methods:

  • Reduction of Linoleic Acid: The reduction of linoleic acid using reducing agents can yield linolenyl alcohol.
  • Microbial Fermentation: Certain microorganisms can produce linolenyl alcohol through fermentation processes involving unsaturated fatty acids.
  • Chemical Synthesis: Various chemical pathways, including the use of Grignard reagents or lithium aluminum hydride reduction techniques on corresponding fatty acids or their derivatives, can also be employed to synthesize linolenyl alcohol.

These methods provide diverse approaches for obtaining linolenyl alcohol for research and industrial applications.

Linolenyl alcohol has several applications across different fields:

  • Pharmaceuticals: Due to its antibacterial properties, it is being explored for use in developing new antibiotics.
  • Cosmetics: It is used as an emollient and skin-conditioning agent in cosmetic formulations.
  • Food Industry: Linolenyl alcohol may serve as a food additive or preservative due to its antimicrobial properties.
  • Biotechnology: Its role in enzymatic reactions makes it valuable for biocatalysis in organic synthesis.

Interaction studies involving linolenyl alcohol have focused on its effects on microbial growth and enzyme activity. For instance, studies demonstrate that linolenyl alcohol inhibits the growth of specific oral bacteria, suggesting its potential utility in dental care products . Furthermore, research into its interactions with phenolic compounds indicates that it may enhance the efficacy of certain bioactive substances when used together.

Linolenyl alcohol is similar to several other fatty alcohols and unsaturated compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaStructure TypeUnique Features
Linoleic AlcoholC18H34OC_{18}H_{34}OUnsaturated AlcoholContains two double bonds (9Z,12Z)
Oleic AlcoholC18H36OC_{18}H_{36}OUnsaturated AlcoholContains one double bond (9Z)
Stearic AlcoholC18H38OC_{18}H_{38}OSaturated AlcoholFully saturated with no double bonds
Palmitoleic AlcoholC16H30OC_{16}H_{30}OUnsaturated AlcoholContains one double bond (9Z)

Linolenyl alcohol is unique due to its three double bonds, which contribute to its distinct chemical behavior and biological activity compared to these similar compounds. Its potential applications in pharmaceuticals and biotechnology further set it apart within this category of compounds .

XLogP3

6.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

264.245315640 g/mol

Monoisotopic Mass

264.245315640 g/mol

Heavy Atom Count

19

UNII

YC8DMO65R7

Other CAS

2774-90-5
506-44-5

Use Classification

Fatty Acyls [FA] -> Fatty alcohols [FA05]

General Manufacturing Information

9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-: ACTIVE

Dates

Modify: 2024-04-14

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